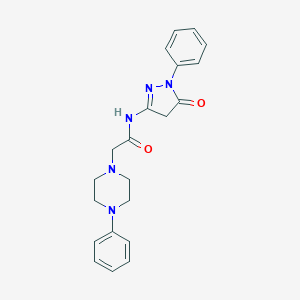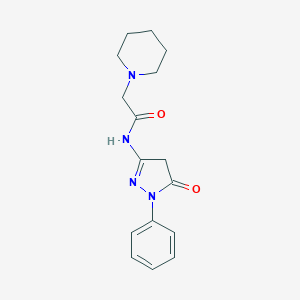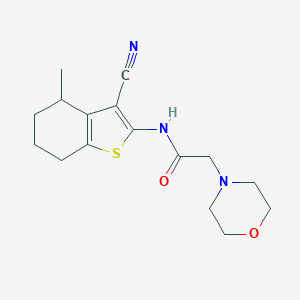![molecular formula C13H5F3N4OS B276385 5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one](/img/structure/B276385.png)
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as palladium on carbon under nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves steps such as refluxing, reduced pressure concentration, and the use of high-pressure kettles for certain reactions . The starting materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize byproducts and impurities.
化学反応の分析
Types of Reactions
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and isocyanates . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinolines.
科学的研究の応用
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares the triazole and trifluoromethyl groups but differs in the ring structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazole ring fused to a thiadiazine ring, showing similar biological activities.
Uniqueness
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is unique due to its combination of triazole, thiazine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
特性
分子式 |
C13H5F3N4OS |
|---|---|
分子量 |
322.27 g/mol |
IUPAC名 |
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one |
InChI |
InChI=1S/C13H5F3N4OS/c14-13(15,16)6-1-2-7-9(3-6)17-4-8-10(7)22-12-19-18-5-20(12)11(8)21/h1-5H |
InChIキー |
KJYLPKAUPPFQHN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
正規SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)




![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
